molecular formula C24H22N4O3S2 B2866846 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone CAS No. 1021055-24-2

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone

Cat. No.: B2866846
CAS No.: 1021055-24-2
M. Wt: 478.59
InChI Key: VMGWGEWVCFXJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone" is a structurally complex molecule featuring a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a methyl group at position 3, a thiophen-2-yl moiety at position 6, and an indolin-1-yl methanone at position 2. While direct bioactivity data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., pyrazolo-pyrimidines and bis-pyrazoles) have been synthesized and characterized, highlighting their relevance in drug discovery .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-15-22-18(24(29)27-10-8-16-5-2-3-6-20(16)27)13-19(21-7-4-11-32-21)25-23(22)28(26-15)17-9-12-33(30,31)14-17/h2-7,11,13,17H,8-10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGWGEWVCFXJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCC5=CC=CC=C54)C6CCS(=O)(=O)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives reported in the literature, focusing on synthesis, physicochemical properties, and structural features.

Key Observations:

Structural Diversity: The target compound’s pyrazolo[3,4-b]pyridine core distinguishes it from analogs like compound 10 (pyrazolo[1,5-a]pyrimidine) and compound 7b (bis-pyrazole-thienothiophene). The indoline methanone and sulfone groups in the target compound may enhance polarity and binding affinity compared to phenyl or cyanide substituents in analogs .

Synthetic Approaches :

  • The target compound’s synthesis route is unspecified, but related compounds (e.g., 7b, 10) employ reflux with DMF/EtOH and piperidine or diazonium coupling, achieving moderate-to-high yields (70–80%) .

Spectroscopic Profiles: The carbonyl group in compound 7b (IR: 1720 cm⁻¹) suggests similarities to the methanone moiety in the target compound. However, the absence of sulfone or indoline spectral data in analogs limits direct comparisons .

Potential Bioactivity: While the target compound’s bioactivity is unreported, pyrazolo-pyrimidines (e.g., compound 10) and bis-pyrazoles (e.g., compound 7b) are often explored as kinase inhibitors or anticancer agents due to their heterocyclic frameworks .

Research Implications and Limitations

  • Structural Optimization : The sulfone and indoline groups in the target compound may improve solubility and target interaction compared to methyl/cyanide-substituted analogs, though this requires validation .
  • Data Gaps : Direct comparisons of bioactivity, solubility, and stability are hindered by the absence of experimental data for the target compound. Further studies should focus on synthesizing and profiling this molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.